molecular formula C15H13BrO B1290617 2-Bromo-3',5'-dimethylbenzophenone CAS No. 951884-31-4

2-Bromo-3',5'-dimethylbenzophenone

Cat. No.: B1290617
CAS No.: 951884-31-4
M. Wt: 289.17 g/mol
InChI Key: BSDCPFDFWJHLGP-UHFFFAOYSA-N
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Description

2-Bromo-3’,5’-dimethylbenzophenone: is an organic compound with the molecular formula C15H13BrO . It is a derivative of benzophenone, where the phenyl ring is substituted with bromine at the second position and methyl groups at the third and fifth positions. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,5’-dimethylbenzophenone typically involves the bromination of 3’,5’-dimethylbenzophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of 2-Bromo-3’,5’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzophenones.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2-Bromo-3’,5’-dimethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,5’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 2-Bromo-4’,6’-dimethylbenzophenone
  • 2-Bromo-3’,5’-dimethoxybenzophenone
  • 2-Chloro-3’,5’-dimethylbenzophenone

Comparison: 2-Bromo-3’,5’-dimethylbenzophenone is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-bromophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDCPFDFWJHLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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